molecular formula C8H8N2S B177570 5-Methylbenzo[d]isothiazol-3-amine CAS No. 105734-78-9

5-Methylbenzo[d]isothiazol-3-amine

Cat. No.: B177570
CAS No.: 105734-78-9
M. Wt: 164.23 g/mol
InChI Key: YXZRCQJUEQSJRM-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 5-position and an amino group at the 3-position. It is used primarily in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[d]isothiazol-3-amine typically involves the reaction of 5-methylbenzo[d]isothiazole with ammonia or an amine source under controlled conditions. One common method involves the use of arylaldehydes and hetero 5-membered ring aromatic amines in the presence of acetic acid and ethanol . The reaction is stirred to yield the imine, which is then reduced to form the desired amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Scientific Research Applications

5-Methylbenzo[d]isothiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2-benzothiazol-3-amine
  • 3-Amino-5-Methylbenzo[d]isothiazole
  • 1,2-Benzisothiazol-3-amine, 5-methyl

Uniqueness

5-Methylbenzo[d]isothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a unique balance of reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

5-methyl-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZRCQJUEQSJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147299
Record name 1,2-Benzisothiazol-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105734-78-9
Record name 1,2-Benzisothiazol-3-amine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105734789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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